acetyl Podocarpic acid anhydride

Overview

Description

Acetyl podocarpic acid anhydride: is a potent, semisynthetic liver X receptor agonist derived from extracts of the mayapple. This compound has shown potential in the prevention and research of atherosclerosis, particularly in the context of low high-density lipoprotein levels .

Mechanism of Action

Acetyl Podocarpic Acid Anhydride, also known as Acetyl-Podocarpic Dimer (APD), is a potent, semi-synthetic compound with intriguing properties and potential applications . This article provides a comprehensive overview of its mechanism of action.

Target of Action

The primary target of this compound is the Liver X Receptor (LXR) . LXRs are nuclear hormone receptors whose native ligands are oxysterols . They play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

APD acts as a potent LXR agonist . It interacts with LXRs, inducing a conformational change that allows the receptor to bind to specific DNA sequences known as LXR response elements . This binding triggers the transcription of target genes .

Biochemical Pathways

The activation of LXRs by APD leads to the upregulation of several genes involved in lipid metabolism . One of the key genes induced is ABCA1, which encodes the ABCA1 reverse cholesterol transporter . This protein plays a critical role in the efflux of cholesterol from cells, contributing to the regulation of cholesterol levels .

Pharmacokinetics

Its solubility in dmf (1 mg/ml) suggests that it may have good bioavailability .

Result of Action

The activation of LXRs by APD and the subsequent induction of ABCA1 lead to an increase in cholesterol efflux from cells . This action inhibits the overall absorption of cholesterol, which could be beneficial in the prevention and research of atherosclerosis, especially in the context of low HDL levels .

Biochemical Analysis

Biochemical Properties

Acetyl Podocarpic Acid Anhydride acts through LXR in concert with the retinoid X receptor (RXR), its heterodimerization partner . It induces the expression of the ABCA1 reverse cholesterol transporter . This action increases the efflux of cholesterol from enterocytes and thus inhibits the overall absorption of cholesterol .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an LXR agonist . By inducing the expression of the ABCA1 reverse cholesterol transporter, it influences cell function by modulating cholesterol levels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with LXRs . As an LXR agonist, it activates these receptors, leading to changes in gene expression . This includes the upregulation of the ABCA1 reverse cholesterol transporter, which facilitates the efflux of cholesterol from cells .

Metabolic Pathways

This compound is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with LXRs, which are key regulators of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl podocarpic acid anhydride is synthesized through a series of chemical reactions involving the extraction of podocarpic acid from natural sources, followed by acetylation to form the anhydride. The specific reaction conditions typically involve the use of acetic anhydride and a catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of podocarpic acid from plant sources, followed by chemical synthesis in reactors designed to handle the required reaction conditions. The process is optimized for yield and purity, ensuring the final product meets the necessary standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Acetyl podocarpic acid anhydride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert the anhydride into its corresponding alcohol or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Acetyl podocarpic acid anhydride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying liver X receptor agonists and their effects on cholesterol metabolism.

Biology: Investigated for its role in regulating cholesterol efflux and its potential impact on cellular lipid homeostasis.

Medicine: Explored for its potential therapeutic applications in the treatment of atherosclerosis and other cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting liver X receptors and related pathways .

Comparison with Similar Compounds

Podocarpic acid: The parent compound from which acetyl podocarpic acid anhydride is derived.

22®-hydroxycholesterol: Another liver X receptor agonist with similar biological activities.

Dehydroabietic acid derivatives: Compounds with related structures and biological activities

Uniqueness: this compound is unique due to its potent activity as a liver X receptor agonist and its semisynthetic origin from natural sources. Its specific structure allows for high affinity binding to liver X receptors, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Acetyl Podocarpic Acid Anhydride (APAA) is a semisynthetic derivative of podocarpic acid, primarily extracted from the mayapple plant. This compound has garnered attention due to its biological activity as a potent liver X receptor (LXR) agonist. LXRs play a crucial role in regulating lipid metabolism, cholesterol homeostasis, and inflammation, making APAA a candidate for therapeutic applications in conditions such as atherosclerosis and cancer.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

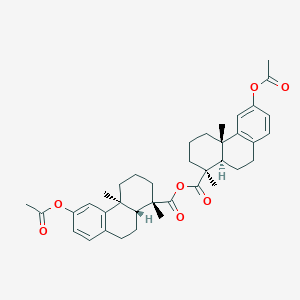

| Molecular Formula | C₃₈H₄₆O₇ |

| Molecular Weight | 614.768 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 695.5 ± 55.0 °C at 760 mmHg |

| Flash Point | 284.6 ± 31.5 °C |

APAA functions as an LXR agonist, which leads to the activation of target genes involved in cholesterol efflux and lipid metabolism. The binding of APAA to LXR enhances the expression of proteins such as ATP-binding cassette transporter A1 (ABCA1), facilitating cholesterol transport out of cells and potentially reducing atherosclerotic plaque formation .

Therapeutic Potential

- Atherosclerosis Prevention : APAA has shown promise in preventing atherosclerosis, particularly in individuals with low HDL cholesterol levels. By promoting cholesterol efflux, it may help maintain vascular health and reduce cardiovascular risks .

- Cancer Treatment : Research indicates that LXR activation can inhibit cancer cell proliferation and induce apoptosis across various cancer types, including breast and lung cancers. APAA's potential to modulate these pathways makes it a candidate for further investigation in oncology .

- Anti-Inflammatory Effects : LXRs are known to regulate inflammatory responses. APAA may exert anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory cell recruitment, which could be beneficial in conditions characterized by chronic inflammation .

Study on Atherosclerosis

A study conducted by Sparrow et al. demonstrated that synthetic LXR agonists, including derivatives similar to APAA, significantly increased ABCA1 mRNA levels and stimulated cholesterol efflux in vitro, suggesting their utility in atherosclerosis management .

Cancer Cell Proliferation

Research highlighted that LXR agonists like APAA can inhibit the growth of melanoma and breast carcinoma cells by inducing cell cycle arrest and apoptosis through pathways involving CDK inhibitors such as p21 .

Properties

IUPAC Name |

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJQRQRBNRGQTC-SPGSYPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.